molecular formula C20H24N6O2 B2809412 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-19-5

7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2809412
CAS No.: 887030-19-5
M. Wt: 380.452
InChI Key: WKDQHUZSRHNICO-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a chemical compound with a complex structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Benzyl and Methyl Groups: Benzylation and methylation reactions are carried out using benzyl halides and methylating agents, respectively.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Final Functionalization: The prop-2-enyl group is introduced via alkylation reactions, typically using allyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Piperazine derivatives, amines.

    Electrophiles: Benzyl halides, allyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a different piperazine substitution.

    7-Benzyl-3-methyl-8-((2-methyl-2-propenyl)thio)-3,7-dihydro-1H-purine-2,6-dione: Contains a thioether group instead of the piperazine moiety.

Uniqueness

7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and effects that are not observed with other similar compounds.

Properties

IUPAC Name

7-benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-3-9-24-10-12-25(13-11-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)14-15-7-5-4-6-8-15/h3-8H,1,9-14H2,2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQHUZSRHNICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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